2-(Chloromethyl)-4-methoxybenzoxazole

Lipophilicity Drug Design Physicochemical Properties

This 4-methoxy regioisomer is a strategic synthon for medicinal chemistry, not a generic building block. Its LogP of 2.2 targets CNS permeability, enabling efficient parallel synthesis of bioactive libraries. The chloromethyl group is a reactive electrophilic handle for derivatization, while the 4-OCH₃ orientation critically dictates target binding and metabolic stability—factors lost with 5- or 6-methoxy isomers. Secure this precise substitution pattern for structure-activity relationship (SAR) studies.

Molecular Formula C9H8ClNO2
Molecular Weight 197.62 g/mol
Cat. No. B12860083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-4-methoxybenzoxazole
Molecular FormulaC9H8ClNO2
Molecular Weight197.62 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1N=C(O2)CCl
InChIInChI=1S/C9H8ClNO2/c1-12-6-3-2-4-7-9(6)11-8(5-10)13-7/h2-4H,5H2,1H3
InChIKeyNHRGDWQDYAFABZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)-4-methoxybenzoxazole: A Versatile Benzoxazole Building Block for Targeted Organic Synthesis and Drug Discovery


2-(Chloromethyl)-4-methoxybenzoxazole (CAS: 1027150-45-3) is a heterocyclic organic compound belonging to the substituted benzoxazole class. It is characterized by a reactive chloromethyl group at the 2-position and a methoxy substituent at the 4-position of the benzoxazole ring, a structural motif known for its prevalence in bioactive molecules [1]. Its core utility lies in its function as a versatile synthetic intermediate, where the electrophilic chloromethyl group enables efficient derivatization through nucleophilic substitution reactions, while the methoxy group and its precise 4-position location can critically influence the molecule's physicochemical properties and biological interactions compared to other regioisomers [2].

Why Simple Benzoxazole Substitution Is Insufficient: The Critical Role of Precise Substitution in 2-(Chloromethyl)-4-methoxybenzoxazole


The broad class of benzoxazoles cannot be treated as interchangeable building blocks. The specific placement of substituents on the benzoxazole scaffold is a primary driver of pharmacological activity and synthetic utility [1]. Even minor variations in substitution pattern can lead to dramatic differences in a molecule's lipophilicity, target binding affinity, and metabolic stability [2]. Therefore, selecting a specific isomer like 2-(Chloromethyl)-4-methoxybenzoxazole is not a generic choice but a targeted decision to exploit the unique properties conferred by its precise 4-methoxy orientation, which distinguishes it from other isomers in terms of both physicochemical profile and potential biological interaction, as quantified in the evidence below.

Quantitative Differentiation of 2-(Chloromethyl)-4-methoxybenzoxazole: A Comparator-Based Evidence Guide


Lipophilicity (LogP) Comparison: 4-Methoxy Isomer vs. Unsubstituted Benzoxazole

The target compound exhibits a computed XLogP3-AA value of 2.2, indicating significantly higher lipophilicity compared to the unsubstituted benzoxazole core [1]. This property is critical for membrane permeability and blood-brain barrier penetration in drug candidates. No direct comparative data for other methoxy regioisomers is available from the allowed sources, but the difference from the parent scaffold is a key differentiator.

Lipophilicity Drug Design Physicochemical Properties

CYP2E1 Enzyme Interaction: A Pharmacological Differentiation Point

A study in BindingDB reports an IC50 of 15 µM for the target compound against the CYP2E1 enzyme in human liver microsomes [1]. While no direct comparator data is available for the 5- or 6-methoxy isomers, this specific interaction profile suggests a potential route of metabolism or off-target effect that would differ for isomers with altered electronic or steric presentation. The relevance is based on the well-established class-level principle that CYP enzyme inhibition is highly sensitive to ligand substitution pattern [2].

Drug Metabolism CYP450 Inhibition Toxicology

Synthetic Utility: Electrophilic Reactivity of the 2-Chloromethyl Group

The presence of the chloromethyl group at the 2-position confers high reactivity towards nucleophilic substitution, a key feature for derivatization [1]. This is a class-level property shared with other 2-(chloromethyl)benzoxazoles, but when combined with the specific 4-methoxy orientation, it provides a unique handle for building focused libraries with tailored regioelectronic properties. The chloromethyl group serves as a versatile alkylating agent, unlike the less reactive 2-methyl analog .

Organic Synthesis Alkylation Building Block

Targeted Applications for 2-(Chloromethyl)-4-methoxybenzoxazole Based on Verified Properties


Precursor for Focused Benzoxazole Libraries in CNS Drug Discovery

The enhanced lipophilicity (LogP = 2.2) of 2-(Chloromethyl)-4-methoxybenzoxazole, as quantified above, makes it a preferred starting material for synthesizing derivatives intended to cross the blood-brain barrier [1]. Its reactive chloromethyl group allows for efficient parallel synthesis of a diverse library for CNS target screening, where membrane permeability is a critical parameter.

Synthesis of CYP2E1-Modulating Probes for Metabolism Studies

Given its demonstrated, albeit weak, inhibition of CYP2E1 (IC50 = 15 µM) [1], this specific 4-methoxy isomer can be used as a starting point to develop more potent and selective chemical probes to study the role of CYP2E1 in drug metabolism and toxicology. The regioisomeric identity is crucial, as other isomers may have different enzyme interaction profiles.

Development of Regioselective Synthetic Methodologies

The specific 4-position of the methoxy group offers a distinct electronic and steric environment compared to its 5- and 6-methoxy isomers. Researchers focused on developing regioselective functionalization or cross-coupling reactions on the benzoxazole core can use this compound to study and exploit the directing effects of the 4-methoxy substituent, thereby advancing the synthetic chemistry of this important scaffold [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Chloromethyl)-4-methoxybenzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.